molecular formula C26H29N3O3 B2363726 N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 941996-56-1

N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2363726
CAS RN: 941996-56-1
M. Wt: 431.536
InChI Key: JCVVSOQVMJHDPE-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as MPPEO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPEO is a member of the oxalamide family and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Conducting Polymers from Pyrrole Derivatives

A study focused on the synthesis of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes, including naphthalene derivatives, through electrochemical polymerization. These polymers exhibited low oxidation potentials and high stability in the electrically conducting form, indicating potential applications in electronic and optoelectronic devices (Sotzing et al., 1996).

Gas-Liquid Chromatographic Separations

Another study utilized a nematic liquid crystal based on methoxybenzylidene for the gas-liquid chromatographic separations of naphthalene homologues. This method demonstrated unique selectivity based on the molecular length-to-breadth ratio of solute positional isomers, enabling the complete separation of these compounds (Wasik & Chesler, 1976).

Magnetic Relaxation in Lanthanide Complexes

Research on dinuclear lanthanide(iii) complexes using Schiff base ligands related to methoxybenzyl and naphthalene derivatives showed slow magnetic relaxation behavior in Dy2 and Ho2 complexes. These findings are significant for the development of single-molecule magnets and for applications in quantum computing and magnetic storage (Zhang et al., 2016).

Oxidation of Toluene and Ethylbenzene

A study demonstrated the oxidation of toluene and ethylbenzene by purified naphthalene dioxygenase from Pseudomonas sp., leading to the formation of various oxidized products. This research could contribute to understanding the biodegradation of aromatic compounds and the development of bioremediation strategies (Lee & Gibson, 1996).

Anti-viral Activities of Naphthalene Derivatives

A study on the synthesis and anti-viral activities of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates highlighted the potential of naphthalene derivatives in developing antiviral agents, particularly against the H5N1 virus. This research emphasizes the importance of naphthalene derivatives in pharmaceutical chemistry and drug development (Flefel et al., 2014).

D-2 Dopamine Receptor Imaging Agents

Research on the synthesis and characterization of iodobenzamide analogues, including naphthalene derivatives, as potential D-2 dopamine receptor imaging agents, suggests applications in neuroscience research and diagnostic imaging for neurological disorders (Murphy et al., 1990).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-32-24-14-5-3-10-20(24)17-27-25(30)26(31)28-18-23(29-15-6-7-16-29)22-13-8-11-19-9-2-4-12-21(19)22/h2-5,8-14,23H,6-7,15-18H2,1H3,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVVSOQVMJHDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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